Cas no 2228153-79-3 (tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate)
tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate
- 2228153-79-3
- EN300-1889733
- tert-butyl N-methyl-N-[1-(naphthalen-1-yl)-2-oxoethyl]carbamate
-
- Inchi: 1S/C18H21NO3/c1-18(2,3)22-17(21)19(4)16(12-20)15-11-7-9-13-8-5-6-10-14(13)15/h5-12,16H,1-4H3
- InChI Key: LAHRPJMJRLNCGO-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C=O)C1C=CC=C2C=CC=CC=12)=O)C(C)(C)C
Computed Properties
- Exact Mass: 299.15214353g/mol
- Monoisotopic Mass: 299.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 46.6Ų
tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1889733-0.05g |
tert-butyl N-methyl-N-[1-(naphthalen-1-yl)-2-oxoethyl]carbamate |
2228153-79-3 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1889733-0.1g |
tert-butyl N-methyl-N-[1-(naphthalen-1-yl)-2-oxoethyl]carbamate |
2228153-79-3 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1889733-0.25g |
tert-butyl N-methyl-N-[1-(naphthalen-1-yl)-2-oxoethyl]carbamate |
2228153-79-3 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1889733-0.5g |
tert-butyl N-methyl-N-[1-(naphthalen-1-yl)-2-oxoethyl]carbamate |
2228153-79-3 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1889733-1.0g |
tert-butyl N-methyl-N-[1-(naphthalen-1-yl)-2-oxoethyl]carbamate |
2228153-79-3 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1889733-2.5g |
tert-butyl N-methyl-N-[1-(naphthalen-1-yl)-2-oxoethyl]carbamate |
2228153-79-3 | 2.5g |
$2492.0 | 2023-09-18 | ||
| Enamine | EN300-1889733-5.0g |
tert-butyl N-methyl-N-[1-(naphthalen-1-yl)-2-oxoethyl]carbamate |
2228153-79-3 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1889733-10.0g |
tert-butyl N-methyl-N-[1-(naphthalen-1-yl)-2-oxoethyl]carbamate |
2228153-79-3 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1889733-1g |
tert-butyl N-methyl-N-[1-(naphthalen-1-yl)-2-oxoethyl]carbamate |
2228153-79-3 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1889733-5g |
tert-butyl N-methyl-N-[1-(naphthalen-1-yl)-2-oxoethyl]carbamate |
2228153-79-3 | 5g |
$3687.0 | 2023-09-18 |
tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate
tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate (CAS No. 2228153-79-3): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate (CAS No. 2228153-79-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of carbamates and is characterized by its tert-butyl, methyl, and naphthalene moieties, which contribute to its stability and reactivity.
The molecular structure of tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate can be described as follows: it consists of a tert-butyl group attached to a carbamate moiety, which is further substituted with a methyl group and a 1-naphthyl group. The presence of the naphthalene ring imparts aromaticity and enhances the compound's hydrophobicity, making it suitable for various biological applications.
In recent years, the synthesis of tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate has been optimized using advanced synthetic methodologies. One notable approach involves the reaction of 1-naphthylacetonitrile with tert-butyl chloroformate in the presence of a base, followed by methylation to introduce the methyl group. This method has been reported to yield high purity and yield, making it an attractive route for large-scale production.
The biological activity of tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate has been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in disease pathways. For instance, it has been found to inhibit the activity of certain proteases, which are implicated in the progression of neurodegenerative diseases such as Alzheimer's disease.
Furthermore, tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate has demonstrated promising anti-inflammatory properties. Studies have indicated that it can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory disorders like rheumatoid arthritis.
In addition to its therapeutic potential, tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate has also been explored for its use as a chemical probe in drug discovery research. Its ability to selectively bind to specific protein targets allows researchers to gain insights into the structure-function relationships of these proteins, which is crucial for the development of novel therapeutic agents.
The safety profile of tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate has been evaluated through extensive toxicological studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, tert-butyl N-methyl-N-1-(naphthalen-1-yl)-2-oxoethylcarbamate (CAS No. 2228153-79-3) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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